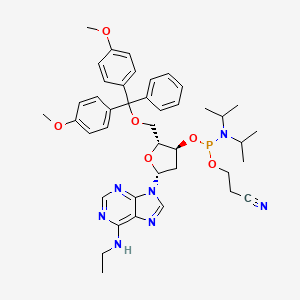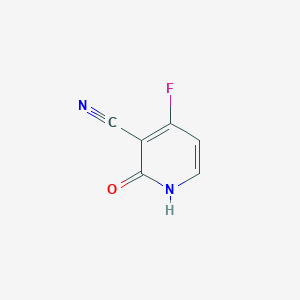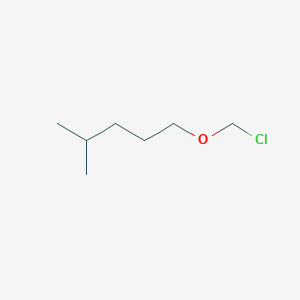
5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite involves multiple steps The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) groupThe reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected nucleoside ready for further coupling reactions.
Scientific Research Applications
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions, gene expression, and regulation.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Production of diagnostic tools and research reagents
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific DNA or RNA sequences. This interaction can inhibit DNA synthesis, induce apoptosis, and modulate gene expression. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMTr-N6-methyl-2’-deoxyadenosine 3’-CED phosphoramidite
- 5’-Dimethoxytrityl-N-benzoyl-3’-deoxyAdenosine,2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- N6-diethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine-3’-cyanoethyl phosphoramidite
Uniqueness
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is unique due to its specific modifications, which provide enhanced stability and reactivity in oligonucleotide synthesis. Its ethyl group at the N6 position and the DMTr protection at the 5’-hydroxyl group make it particularly suitable for specialized applications in nucleic acid research .
Properties
Molecular Formula |
C42H52N7O6P |
|---|---|
Molecular Weight |
781.9 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(ethylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O6P/c1-8-44-40-39-41(46-27-45-40)48(28-47-39)38-25-36(55-56(53-24-12-23-43)49(29(2)3)30(4)5)37(54-38)26-52-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-22,27-30,36-38H,8,12,24-26H2,1-7H3,(H,44,45,46)/t36-,37+,38+,56?/m0/s1 |
InChI Key |
YBPUNVGNSRTDIP-GHFFOPBTSA-N |
Isomeric SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)











